molecular formula C10H16O4 B14658642 Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate CAS No. 52487-90-8

Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B14658642
CAS No.: 52487-90-8
M. Wt: 200.23 g/mol
InChI Key: OPNPDXYDQFMHGA-UHFFFAOYSA-N
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Description

Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a methoxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound with similar functional groups but a simpler structure.

    Methyl acrylate: Another ester with different reactivity and applications.

Uniqueness

Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate is unique due to its cyclopentane ring structure combined with the methoxyethyl and ester groups. This combination provides distinct chemical properties and reactivity compared to simpler esters or alcohols.

Properties

CAS No.

52487-90-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-13-7-6-10(9(12)14-2)5-3-4-8(10)11/h3-7H2,1-2H3

InChI Key

OPNPDXYDQFMHGA-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCC1=O)C(=O)OC

Origin of Product

United States

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